molecular formula C19H23N3O2 B5905583 N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide

Katalognummer B5905583
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: VRMBHOIDWCMTOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide, also known as EPM-102 or ADX-102, is a small molecule drug that has shown potential in treating a variety of inflammatory and autoimmune diseases.

Wirkmechanismus

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide works by inhibiting the activity of the enzyme dipeptidyl peptidase 10 (DPP10), which is involved in the regulation of immune cell function. By inhibiting DPP10, N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has been shown to reduce inflammation and improve disease symptoms in various preclinical models of inflammatory and autoimmune diseases. N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has also been shown to have a neuroprotective effect in models of traumatic brain injury and stroke. N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has several advantages for lab experiments, including its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models of inflammatory and autoimmune diseases. However, N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has some limitations, including the need for further safety and efficacy studies in humans and the potential for off-target effects.

Zukünftige Richtungen

There are several potential future directions for the development of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide. These include the evaluation of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide in clinical trials for the treatment of inflammatory and autoimmune diseases, the exploration of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide as a potential neuroprotective agent in models of neurodegenerative diseases, and the investigation of the potential use of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide in combination with other drugs for the treatment of complex diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide and to identify potential off-target effects.

Synthesemethoden

The synthesis of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide involves several steps, including the reaction between 5-ethyl-2-pyridinemethanol and 3-(propionylamino)benzoic acid to form the intermediate compound, which is then reacted with N-methylmorpholine to yield the final product. The synthesis of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models of inflammatory and autoimmune diseases, including multiple sclerosis, psoriasis, and rheumatoid arthritis. N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide has also been shown to have a neuroprotective effect in models of traumatic brain injury and stroke. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide in humans.

Eigenschaften

IUPAC Name

N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-14-9-10-17(20-12-14)13-22(3)19(24)15-7-6-8-16(11-15)21-18(23)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMBHOIDWCMTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN(C)C(=O)C2=CC(=CC=C2)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.